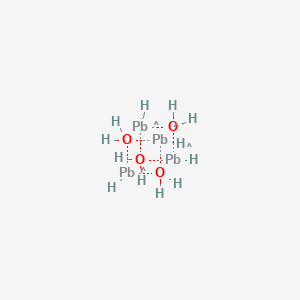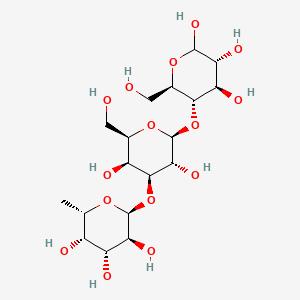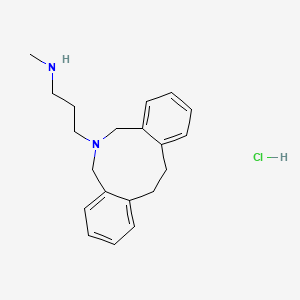
6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(methylamino)propyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(methylamino)propyl)-, hydrochloride is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by its unique molecular arrangement, which includes a dibenzazonine core with a methylamino propyl side chain, and is typically found in its hydrochloride salt form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(methylamino)propyl)-, hydrochloride involves multiple steps, starting with the formation of the dibenzazonine core. This core is typically synthesized through a series of cyclization reactions involving aromatic precursors. The methylamino propyl side chain is then introduced through alkylation reactions, where the appropriate alkyl halide is reacted with the dibenzazonine intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to maximize yield and purity. This includes the use of high-pressure reactors for cyclization steps and continuous flow reactors for alkylation reactions. Purification is achieved through recrystallization and chromatography techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(methylamino)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(methylamino)propyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(methylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-allyl-
- 6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(2-(dimethylamino)propyl)-, hydrochloride
- 6H-Dibenz[c,g]azonine-6-ethanamine,5,7,12,13-tetrahydro-N,N,a-trimethyl-, hydrochloride
Uniqueness
6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(methylamino)propyl)-, hydrochloride is unique due to its specific side chain and the resulting pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
30115-75-4 |
|---|---|
Fórmula molecular |
C20H27ClN2 |
Peso molecular |
330.9 g/mol |
Nombre IUPAC |
N-methyl-3-(5,7,12,13-tetrahydrobenzo[d][2]benzazonin-6-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H26N2.ClH/c1-21-13-6-14-22-15-19-9-4-2-7-17(19)11-12-18-8-3-5-10-20(18)16-22;/h2-5,7-10,21H,6,11-16H2,1H3;1H |
Clave InChI |
RYKNHZNPGIZMFQ-UHFFFAOYSA-N |
SMILES canónico |
CNCCCN1CC2=CC=CC=C2CCC3=CC=CC=C3C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




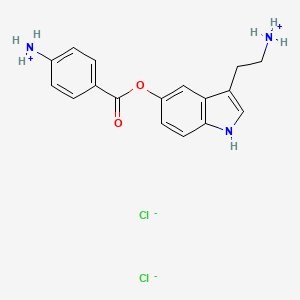

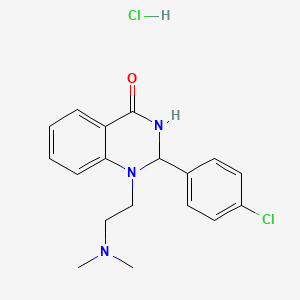
![4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B15342027.png)


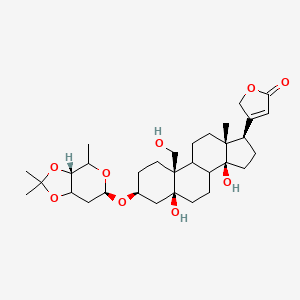
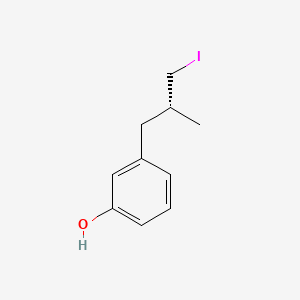
![(1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate](/img/structure/B15342065.png)
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper](/img/structure/B15342067.png)
